molecular formula C14H10O2 B8166056 5-phenyl-3H-2-benzofuran-1-one

5-phenyl-3H-2-benzofuran-1-one

Cat. No.: B8166056
M. Wt: 210.23 g/mol
InChI Key: SHHFWBDHJBBEMJ-UHFFFAOYSA-N
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Description

5-Phenyl-3H-2-benzofuran-1-one is a benzofuranone derivative characterized by a fused benzofuran ring system substituted with a phenyl group at the 5-position. Benzofuranones are heterocyclic compounds of significant interest in medicinal and materials chemistry due to their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . These compounds are typically synthesized via cyclization or oxidation reactions, as seen in sulfonyl- and sulfanyl-substituted derivatives .

Properties

IUPAC Name

5-phenyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14-13-7-6-11(8-12(13)9-16-14)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHFWBDHJBBEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuranone Derivatives

The following table summarizes key structural analogs of 5-phenyl-3H-2-benzofuran-1-one, highlighting substituent effects on molecular properties and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
5-Methyl-3-phenyl-1-benzofuran-2(3H)-one Methyl (C5), phenyl (C3) C₁₅H₁₂O₂ 224.26 Enhanced lipophilicity; potential intermediate in drug synthesis.
5-Methoxy-2-benzofuran-1(3H)-one Methoxy (C5) C₉H₈O₃ 164.16 Planar molecular skeleton; forms 2D hydrogen-bonded networks.
5-Hydroxy-3-phenyl-2(3H)-benzofuranone Hydroxy (C5), phenyl (C3) C₁₄H₁₀O₃ 226.23 Bioactive scaffold; participates in hydrogen bonding.
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran Fluoro (C5), methyl (C2), sulfonyl (C3) C₁₆H₁₃FO₃S 304.34 Non-planar dihedral angle (81°); exhibits π-π stacking and C–H⋯O interactions.
5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran Fluoro (C5, C4'), methyl (C7), sulfinyl (C3) C₂₀H₁₅F₂O₂S 372.39 High thermal stability (m.p. 466–467 K); synthesized via sulfoxidation.

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

  • Electron-donating groups (e.g., methoxy, methyl) enhance lipophilicity and may improve membrane permeability in drug candidates .
  • Electron-withdrawing groups (e.g., sulfonyl, fluoro) increase polarity and influence intermolecular interactions, as seen in the sulfonyl derivative’s π-π stacking .
  • Hydroxy groups enable hydrogen bonding, critical for crystal packing and receptor binding in bioactive molecules .

Structural Flexibility: Planarity is common in unsubstituted benzofuranones (e.g., 5-methoxy derivative, r.m.s. deviation = 0.010 Å) , while bulky substituents (e.g., sulfonyl groups) introduce torsional strain, creating non-planar conformations (dihedral angles up to 81°) .

Synthetic Pathways :

  • Sulfanyl-to-sulfonyl/sulfinyl oxidation using 3-chloroperoxybenzoic acid is a robust method for introducing sulfoxide/sulfone functionalities .

Thermal and Crystallographic Behavior :

  • High melting points (e.g., 375–467 K) correlate with strong intermolecular forces (hydrogen bonds, π-π interactions) .
  • Crystallographic data reveal that weak C–H⋯O bonds and π-π stacking dominate packing motifs .

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